molecular formula C11H12F3NO B13341820 3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine

3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine

Cat. No.: B13341820
M. Wt: 231.21 g/mol
InChI Key: QFLYGBCWLKOUTA-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine is a chemical compound with the molecular formula C11H13F3NO. It is known for its unique structure, which includes a cyclobutane ring and a trifluoromethoxy group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving alkenes.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced purification techniques are often employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to increased bioavailability and efficacy. The cyclobutane ring may contribute to the compound’s rigidity and specificity in binding to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine
  • 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine
  • 3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-one

Uniqueness

3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]cyclobutan-1-amine

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)16-10-3-1-2-7(6-10)8-4-9(15)5-8/h1-3,6,8-9H,4-5,15H2

InChI Key

QFLYGBCWLKOUTA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)C2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

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